1-(4-Sulfono morpholine)acetonitrile

Descripción general

Descripción

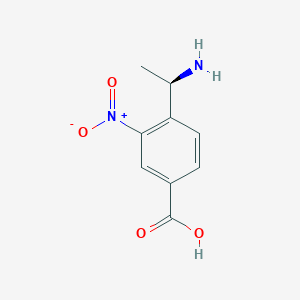

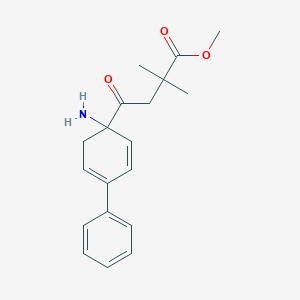

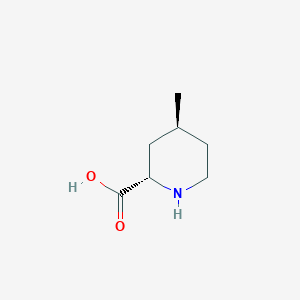

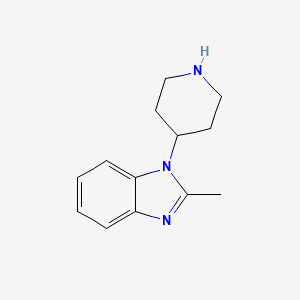

“1-(4-Sulfono morpholine)acetonitrile” is a chemical compound with the molecular formula C6H10N2O2S . It is also known by other names such as “1-Dioxide-4-Thiomorpholineacetonitrile” and "4-Thiomorpholine Acetonitrile, 1,1-Dioxide" .

Synthesis Analysis

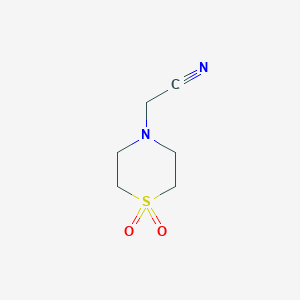

The synthesis of “this compound” can be achieved from Thiomorpholine-1,1-dioxide and Bromoacetonitrile . Morpholines, which are frequently found in biologically active molecules and pharmaceuticals, can be synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis

The molecular weight of “this compound” is 174.22 . The exact mass is 174.046295 Da .Chemical Reactions Analysis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Aplicaciones Científicas De Investigación

Biological and Therapeutic Effects

The morpholine moiety has a rich history in biological and therapeutic research. Natural products like Chelonin A and Viloxazine, both containing the morpholine structure, have demonstrated remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects . Additionally, synthetic morpholine derivatives find applications in various domains:

- Corrosion Inhibitors : Morpholine derivatives serve as effective corrosion inhibitors in industrial settings .

- Surface-Active Agents : They are used in formulations for surface treatment and cleaning .

- Organocatalysts : Morpholine-based compounds act as catalysts in organic reactions .

- Ligands for Catalysts : They play a crucial role in catalytic processes .

- Pharmaceutical Properties : Compounds like Reboxetine, Moclobemide (antidepressants), and Emorfazone (antipyretic and analgesic) contain morpholine moieties .

- Anti-Obesity Drug : Phendimetrazine, another morpholine-based compound, has shown promise as an anti-obesity drug .

In Silico Assessment of Enzyme Inhibition

Researchers have synthesized novel morpholine derivatives, including “1-(4-Sulfono morpholine)acetonitrile,” and evaluated their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes. Molecular docking studies indicate that these compounds interact with the enzymes with moderate to high affinity. Notably, derivative 14 exhibits the best binding affinity among the synthesized compounds .

Synthetic Applications

Acetonitrile, a common solvent, plays a crucial role in organic synthesis. Its enrichment, affordability, and excellent solvent properties make it widely applicable in various reactions .

Recent Advances in Morpholine Synthesis

The morpholine motif, due to its prevalence in natural products and biologically relevant compounds, has attracted significant attention. Recent research focuses on synthesizing morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h2-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRRCAMUHVYCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride](/img/structure/B3284769.png)

![5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B3284776.png)